1,2-Di(2-pyridyl)ethylene

Descripción general

Descripción

1,2-Di(2-pyridyl)ethylene is a yellow powder . It is also known as 1,2-Bis(2-pyridyl)ethylene .

Synthesis Analysis

1,2-Di(2-pyridyl)ethylene can be synthesized by the reaction of MoO2(acac)2 with 1,2-di(4-pyridyl)ethylene .

Molecular Structure Analysis

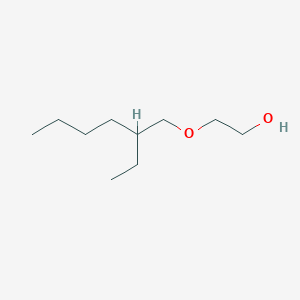

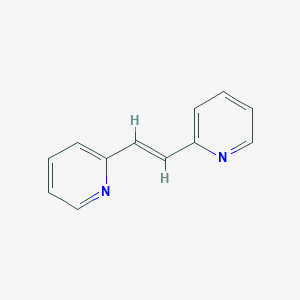

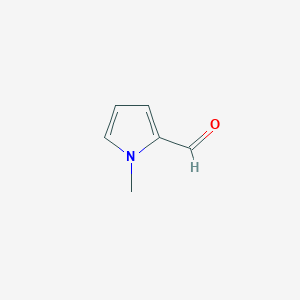

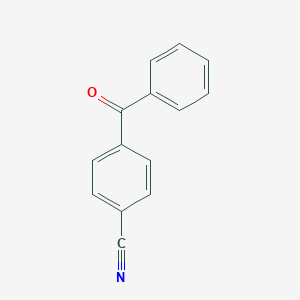

The molecular formula of 1,2-Di(2-pyridyl)ethylene is C12H10N2 . The molecular weight is 182.23 . The SMILES string representation is c1cc(ccn1)\C=C\c2ccncc2 .

Chemical Reactions Analysis

1,2-Di(2-pyridyl)ethylene undergoes [2 + 2] photodimerization in the presence of iodoperchlorobenzene as a molecular template . It also reacts with atmospheric O3 via the ozonolysis reaction to form pyridine-4-aldehyde .

Physical And Chemical Properties Analysis

1,2-Di(2-pyridyl)ethylene is a solid at 20°C . It has a melting point of 120°C . It is soluble in methanol .

Aplicaciones Científicas De Investigación

Use in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

1,2-Di(4-pyridyl)ethylene is extensively used as a ligand/linker in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials have applications in gas storage, catalysis, and drug delivery .

Solid-State [2 + 2] Cycloaddition Reaction

The compound has been used in solid-state [2 + 2] cycloaddition reactions. This type of reaction has been achieved through both co-crystallization and mechanical grinding .

Plasmon-Driven Chemistry

Research has shown that the compound can be used in photoinduced plasmon-driven chemistry. This has potential applications in the design of novel plasmonic devices, which could harness new and efficient energetic pathways for chemical transformation and photocatalysis at the nanoscale level .

Study of Dianion Structures

The compound has been used in the study of dianion structures in solution. For example, the 1H, 7Li, and 13C NMR spectra have been observed for the dilithium salt of 1,2-bis(2-pyridyl)ethylene in solution .

Use in Synthesis of Other Compounds

1,2-Bis(2-pyridyl)ethylene is used in the synthesis of other compounds. For example, it is used in the synthesis of expanding and shrinking cadmium-based pillared layer coordination polymers showing selective guest adsorption .

Use in Chemical Industry

The compound is commercially available and used in the chemical industry. It is sold by chemical suppliers like Sigma-Aldrich .

Mecanismo De Acción

1,2-Bis(2-pyridyl)ethylene, also known as 2,2’-Vinylenedipyridine or 1,2-Di(2-pyridyl)ethylene, is a chemical compound with the empirical formula C12H10N2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

The mode of action of 1,2-Bis(2-pyridyl)ethylene involves its interaction with chromium (II). The reduction of 1,2-Bis(2-pyridyl)ethylene by chromium (II) perchlorate in aqueous perchloric acid to the corresponding dipyridylethane has been shown to take place through a σ-bonded organochromium intermediate . The acidolysis of this complex takes place in two stages .

Biochemical Pathways

The interaction with chromium (ii) suggests that it may be involved in redox reactions .

Result of Action

Its reduction by chromium (ii) to form a σ-bonded organochromium intermediate suggests that it may participate in redox reactions .

Action Environment

The action of 1,2-Bis(2-pyridyl)ethylene is influenced by environmental factors. For instance, its reaction with chromium (II) takes place in acidic aqueous solutions . Additionally, the compound has been involved in solid-state [2 + 2] cycloaddition reactions, which are achieved using iodoperchlorobenzene as a molecular template . These reactions are sustained primarily by I⋯N halogen bonds and homogeneous face-to-face π–π stacking interactions .

Safety and Hazards

1,2-Di(2-pyridyl)ethylene is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it comes in contact with the eyes .

Direcciones Futuras

1,2-Di(2-pyridyl)ethylene is a subject of ongoing research. It is being used in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs), which have potential applications in various fields . Future research directions may include exploring its other potential applications and improving the synthesis process.

Propiedades

IUPAC Name |

2-[(E)-2-pyridin-2-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOCEQLCZEBMK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871839 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000378 [mmHg] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,2-Di(2-pyridyl)ethylene | |

CAS RN |

1437-15-6, 13341-40-7 | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1437-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di(2-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 1,2-Bis(2-pyridyl)ethylene?

A1: Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol.

Q2: What spectroscopic data is available for characterizing 1,2-Bis(2-pyridyl)ethylene?

A2: Various spectroscopic techniques have been employed to study this compound, including:

- 1H NMR: Provides information about the hydrogen atoms and their chemical environment. []

- 13C NMR: Yields insights into the carbon backbone structure. []

- 7Li NMR: Useful for analyzing its interactions with lithium salts. []

- Mass Spectrometry (ESI-MS): Helps determine the molecular weight and fragmentation pattern. []

- Photoelectron Spectroscopy (PE): Provides information about the electronic structure and ionization potentials. []

Q3: Does 1,2-Bis(2-pyridyl)ethylene exhibit isomerism?

A3: Yes, it exists in both cis and trans isomers. The trans isomer is more common and thermodynamically stable. [, ]

Q4: Is 1,2-Bis(2-pyridyl)ethylene stable under ambient conditions?

A4: Yes, it is generally stable as a solid at room temperature and under normal atmospheric conditions.

Q5: What solvents is 1,2-Bis(2-pyridyl)ethylene soluble in?

A5: It exhibits solubility in various organic solvents, including chloroform, methanol, ethanol, and dichloromethane. [, ]

Q6: How does the structure of 1,2-Bis(2-pyridyl)ethylene influence its material properties?

A6: The presence of two pyridine rings linked by a double bond imparts rigidity to the molecule. This structural feature, along with the nitrogen lone pairs, plays a crucial role in its coordination chemistry and ability to form supramolecular assemblies. [, , ]

Q7: What types of metal complexes does 1,2-Bis(2-pyridyl)ethylene form?

A7: As a bidentate ligand, it readily forms complexes with a variety of transition metals, including copper, silver, nickel, cobalt, zinc, cadmium, and rhenium. [, , , , ]

Q8: What coordination geometries are observed in its metal complexes?

A8: Depending on the metal ion, counterions, and reaction conditions, 1,2-Bis(2-pyridyl)ethylene can adopt various coordination modes, leading to diverse geometries such as:

- Linear: Observed in silver(I) complexes where the silver ion coordinates to two nitrogen atoms from two different bpe ligands. [, ]

- Tetrahedral: Commonly observed in zinc(II) and some nickel(II) complexes. [, ]

- Square Planar: Found in some nickel(II) complexes. [, ]

- Octahedral: Observed in nickel(II), cobalt(II), and some rhenium(V) complexes. [, , ]

Q9: What are the potential applications of 1,2-Bis(2-pyridyl)ethylene metal complexes?

A9: These complexes show promise in various fields, including:

- Catalysis: Some complexes have been explored for their catalytic activity in organic transformations. []

- Luminescent Materials: Certain metal complexes exhibit luminescent properties, making them attractive for applications in sensors and display devices. []

- Magnetic Materials: Specific complexes display interesting magnetic behavior, including single-molecule magnet properties. []

Q10: Does 1,2-Bis(2-pyridyl)ethylene undergo any interesting reactions while coordinated to metals?

A10: Yes, in some cases, metal coordination can activate the double bond in 1,2-Bis(2-pyridyl)ethylene, making it susceptible to nucleophilic attack. For instance, in the presence of rhenium(V), water can add across the double bond. []

Q11: What types of reactions can 1,2-Bis(2-pyridyl)ethylene participate in as a substrate?

A11:

- [2+2] Cycloaddition: In the solid state, under UV irradiation and in the presence of suitable templates, it can undergo a [2+2] cycloaddition reaction to form tetrakis(2-pyridyl)cyclobutane derivatives. [, , ]

- Nucleophilic Addition: Organolithium reagents can add to the double bond, generating anionic intermediates that can be trapped with electrophiles. []

Q12: What is the role of templates in the [2+2] cycloaddition reactions of 1,2-Bis(2-pyridyl)ethylene?

A12: Templates, often halogen bond donors or other molecules capable of forming supramolecular assemblies, preorganize 1,2-Bis(2-pyridyl)ethylene molecules in a favorable orientation within the crystal lattice, enabling the [2+2] cycloaddition to occur with high selectivity. [, , ]

Q13: Have computational methods been used to study 1,2-Bis(2-pyridyl)ethylene and its complexes?

A13: Yes, computational techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF), have been employed to:

- Investigate electronic structure and spectroscopic properties. [, , ]

- Study the conformational preferences of the molecule. []

- Model its interactions with metal ions. []

- Predict the properties of its metal complexes. []

Q14: How do structural modifications of 1,2-Bis(2-pyridyl)ethylene affect its properties?

A14: Altering the position of the nitrogen atoms on the pyridine rings (e.g., using 4-pyridyl instead of 2-pyridyl) or modifying the bridging group between the rings (e.g., changing from ethylene to ethane or acetylene) can significantly impact:

- Coordination geometry and stability of metal complexes. [, ]

- Supramolecular assembly patterns. [, ]

- Photochemical reactivity. []

Q15: Has 1,2-Bis(2-pyridyl)ethylene been investigated for biological activity?

A15: While not a primary focus, some studies have explored its effects on biological systems. For example, it has been shown to induce the enzyme glutathione S-transferase Yp in rat liver cells, suggesting a potential link to hepatocyte proliferation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)